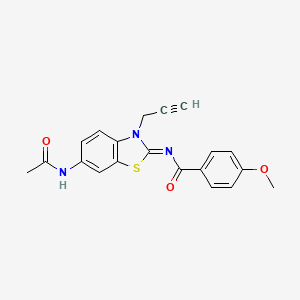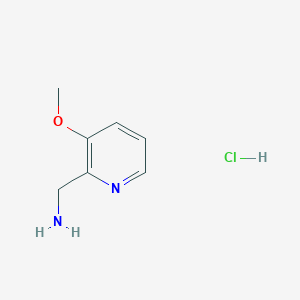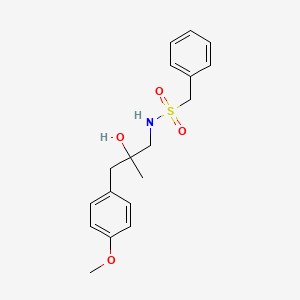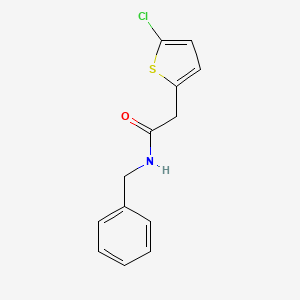![molecular formula C11H15F2NO2 B2874116 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol CAS No. 1874848-36-8](/img/structure/B2874116.png)
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol” is a chemical compound. It is related to “(3-(Difluoromethoxy)phenyl)methanamine” which has a CAS Number of 244022-71-7 . The compound is stored in a refrigerator and is in liquid form .
Synthesis Analysis
The synthesis of related compounds like ephedrine involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one by methylamine . The stereoselectivity of this reaction depends on the type of catalyst used and the reaction conditions .Molecular Structure Analysis
The molecular structure of the related compound “(3-(Difluoromethoxy)phenyl)methanamine” is given by the InChI code1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . Physical And Chemical Properties Analysis
The related compound “(3-(Difluoromethoxy)phenyl)methanamine” has a molecular weight of 173.16 . It is a liquid at room temperature and is stored in a refrigerator .Scientific Research Applications
Overview
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol is a chemical compound with potential applications in various scientific research areas. However, direct references to this specific compound in the context of scientific research applications were not found. Instead, research focuses on related fields such as the production and breakdown pathways of similar compounds, their interaction with biological molecules, and their roles in environmental and health sciences. This summary draws upon the closest related studies to infer potential areas of application for the compound .
Interaction with Biological Systems
Studies on compounds with similar structures or functionalities, like phenanthroline derivatives and their interactions with DNA, demonstrate the potential of such compounds in biomedical research. For example, copper(II) complexes with non-steroidal anti-inflammatory drugs and phenanthroline functionality show significant SOD-mimetic activity and potential anticancer activities (Šimunková et al., 2019). This suggests that this compound could be studied for similar biological interactions and therapeutic applications.
Environmental Impact and Degradation
The environmental fate and degradation of chemicals, including their potential toxicity and biodegradability, are crucial areas of research. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been extensively reviewed, highlighting concerns about persistent organic pollutants and their effects on health and ecosystems (Bedoux et al., 2012). Similar studies could explore the environmental behavior of this compound, particularly its degradation products and their impacts.
Potential for Sustainable Applications
The search for sustainable alternatives to conventional solvents and chemicals is ongoing. For instance, 2-methyloxolane has been identified as a sustainable solvent for the extraction of natural products, offering an environmentally friendly alternative to traditional solvents like hexane (Rapinel et al., 2020). The structure and properties of this compound could be evaluated for similar green chemistry applications, particularly in extraction processes and as a potential bio-based solvent.
Safety and Hazards
properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-8(7-15)14-6-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11,14-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZHCKGIMKWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)
![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)

![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
